5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is known for its significant biological activities and is a core structure in various pharmacologically active compounds . The presence of difluoromethyl groups enhances the compound’s stability and biological activity .
Preparation Methods
The synthesis of 5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization with difluoromethyl groups. The difluoromethylation process is typically achieved via a radical process, which has been extensively studied and optimized . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrazolo[1,5-a]pyrimidine scaffold. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine scaffold is known to interact with various enzymes and receptors, leading to its diverse biological activities . The difluoromethyl groups enhance the compound’s stability and ability to interact with these targets .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon . These compounds share the core scaffold but differ in their functional groups, leading to variations in their biological activities. The presence of difluoromethyl groups in 5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide makes it unique and potentially more stable and active compared to its analogs .
Properties
Molecular Formula |
C22H20F4N6O |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H20F4N6O/c1-11-6-4-5-7-14(11)10-31-13(3)19(12(2)29-31)28-22(33)16-9-18-27-15(20(23)24)8-17(21(25)26)32(18)30-16/h4-9,20-21H,10H2,1-3H3,(H,28,33) |
InChI Key |
WAQYVOCLTREBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)C3=NN4C(=CC(=NC4=C3)C(F)F)C(F)F)C |
Origin of Product |
United States |
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